1,7-Heptanedithiol
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Overview
Description
1,7-Heptanedithiol is an organic compound with the molecular formula C₇H₁₆S₂ . It is a dithiol, meaning it contains two thiol (–SH) groups. This compound is known for its utility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Heptanedithiol can be synthesized through several methods. One common approach involves the reduction of heptane-1,7-dione using hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of 1,7-dibromoheptane with sodium hydrosulfide .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of heptane-1,7-dione. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
1,7-Heptanedithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form heptane.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydrosulfide (NaSH) are commonly employed.
Major Products Formed
Oxidation: Heptane-1,7-disulfide
Reduction: Heptane
Substitution: Various substituted heptane derivatives
Scientific Research Applications
1,7-Heptanedithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is utilized in the study of protein folding and disulfide bond formation.
Industry: This compound is employed in the production of adhesives, coatings, and sealants
Mechanism of Action
The mechanism of action of 1,7-Heptanedithiol primarily involves its thiol groups. These groups can form disulfide bonds with other thiol-containing molecules, leading to the formation of larger, more complex structures. This property is particularly useful in the synthesis of polymers and in the stabilization of protein structures .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanedithiol: Similar in structure but with one less carbon atom.
1,8-Octanedithiol: Similar in structure but with one more carbon atom.
1,9-Nonanedithiol: Similar in structure but with two more carbon atoms.
Uniqueness
1,7-Heptanedithiol is unique due to its specific chain length, which provides a balance between flexibility and reactivity. This makes it particularly useful in applications where precise molecular spacing is required .
Properties
CAS No. |
62224-02-6 |
---|---|
Molecular Formula |
C7H16S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
heptane-1,7-dithiol |
InChI |
InChI=1S/C7H16S2/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2 |
InChI Key |
RVVRZLSZZKMJCB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCS)CCCS |
Origin of Product |
United States |
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